molecular formula C₂₇H₄₆O₂ B138104 4|A-Hydroxy Cholesterol CAS No. 34310-86-6

4|A-Hydroxy Cholesterol

Cat. No. B138104
CAS RN: 34310-86-6
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-FXUNXKNKSA-N
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Description

4α-Hydroxy Cholesterol is not explicitly mentioned in the provided papers; however, the papers discuss various hydroxylated forms of cholesterol and their roles in biological systems. Hydroxylation is a common modification of cholesterol that can impact its function and metabolism. For instance, 25-hydroxycholesterol (25-HC) is a potent oxysterol regulator of lipid metabolism and has roles in antivirus processes, inflammatory responses, and cell survival . Similarly, 7α-hydroxy-3-oxo-4-cholestenoic acid is a mitochondrial metabolite of cholesterol and an important precursor of bile acids . These hydroxylated forms of cholesterol are synthesized through enzymatic reactions involving hydroxylases, which are often part of the cytochrome P450 family or related enzyme systems .

Synthesis Analysis

The synthesis of hydroxylated cholesterol derivatives involves various enzymatic steps. For example, the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid in pig liver mitochondria follows a sequence of 26-hydroxylation, 7α-hydroxylation, and further oxidation . The enzyme cholesterol 25-hydroxylase, which synthesizes 25-HC, is a polytopic membrane protein that uses diiron cofactors for the hydroxylation of hydrophobic substrates . The synthesis of other hydroxylated sterols, such as 3β-hydroxy-5α-cholest-8(14)-en-15-one, has been achieved through chemical synthesis, demonstrating the potential for laboratory production of these compounds .

Molecular Structure Analysis

The molecular structure of hydroxylated cholesterol derivatives is characterized by the presence of a hydroxyl group at specific positions on the steroid nucleus. The crystal structure of anhydrous cholesterol provides insights into the molecular packing of cholesterol molecules, which is relevant for understanding the structure of its hydroxylated derivatives . The molecular structure of these compounds is crucial for their biological function, as it affects their interaction with enzymes, receptors, and other cellular components.

Chemical Reactions Analysis

Hydroxylated cholesterol derivatives undergo various chemical reactions as part of their metabolic pathways. For instance, 26-hydroxycholesterol is metabolized to bile acids in the liver . The metabolism of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid involves hydroxylation, oxidation, and isomerization reactions . These reactions are catalyzed by specific enzymes, which can be influenced by factors such as the presence of other sterols or inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylated cholesterol derivatives are influenced by the presence and position of the hydroxyl group. These properties include solubility, reactivity, and the ability to interact with lipid membranes and proteins. For example, 26-hydroxycholesterol can inhibit cholesterol synthesis and LDL receptor activity, indicating its role as a regulatory molecule with specific interactions in the cell . The hydroxyl group also affects the orientation of these molecules within lipoproteins and their transport across cellular membranes .

Scientific Research Applications

  • Bioanalytical Assay Development : 4β-HC, as a CYP3A metabolite of cholesterol, is vital in developing assays for measuring CYP3A activity. Liquid and gas chromatographic methods with mass spectrometric detection are used to measure its plasma concentrations, which are crucial for assessing CYP3A4 induction and potentially inhibition in clinical studies (Aubry et al., 2016).

  • Cholesterol Turnover Research : 4β-HC is involved in cholesterol turnover studies. For instance, research on cholesterol 24-hydroxylase, an enzyme crucial for cholesterol turnover in the brain, provides insights into how cholesterol metabolism is linked to higher-order brain function (Russell et al., 2009).

  • Oxysterols and Immune Function : Hydroxylated forms of cholesterol, like 25-hydroxycholesterol, are emerging as important regulators in immune function, influencing cholesterol biosynthetic pathway, membrane properties, antiviral activities, and adaptive immune responses (Cyster et al., 2014).

  • Clinical Evaluation of CYP3A4 Activity : 4β-HC is considered a potential biomarker for CYP3A4 activity, crucial in drug development. Accurate measurement of 4β-HC helps assess CYP3A4 induction, even for weak inducers, in clinical trials (Taya et al., 2023).

  • Pathogenic Role in Cancer : 25-hydroxycholesterol, a cholesterol derivative, has been found to play a critical role in the development and progression of various cancers, highlighting its significance in cancer research (Ejam et al., 2023).

  • Marker of CYP3A Activity : 4β-OHC is proposed as an endogenous marker of CYP3A activity, formed by CYP3A4/5. Its plasma concentrations vary with the use of CYP3A inducers and inhibitors, making it a sensitive marker for studying CYP3A activity in long-term studies (Diczfalusy et al., 2011).

  • Plasma Level Increase by Antiepileptic Drugs : Antiepileptic drugs are known to elevate plasma levels of 4β-hydroxycholesterol, suggesting its formation by cytochrome P450 3A4. This highlights its potential role in pharmacological studies (Bodin et al., 2001).

Future Directions

Future research could focus on the role of 4|A-Hydroxy Cholesterol in cholesterol and bile acid metabolism, antivirus process, and inflammatory response . Additionally, the function of ChsH3 in the β-oxidation of the cholesterol C17 side-chain has been disclosed recently .

properties

IUPAC Name

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-GFYXKKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4|A-Hydroxy Cholesterol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
BN Kowale, VK Rao, NP Babu, N Sharma, GS Bisht - Meat Science, 1996 - Elsevier
The effects of cooking viz. pressure-cooking and broiling and storage at 4 C for six days and −10 C for 90 days on lipid oxidation and development of cholesterol oxidation products in …
Number of citations: 78 www.sciencedirect.com
TA Mori, KD Croft, IB Puddey, LJ Beilin - Redox Report, 1996 - Taylor & Francis
… In addition, we have shown for the first time the presence of 4~-hydroxy-cholesterol and 6~-hydroxy-cholesterol. 7-Lathosterol was not detected in oxidized LDL. Native LDL contains 7-…
Number of citations: 58 www.tandfonline.com
S Balasubramaniam, KA Mitropoulos… - European Journal of …, 1973 - Wiley Online Library
… The amount and specific radioactivity of the i'a-hydroxycholesterol formed from [14C]cholesterol during incubation of a suspension of rat-liver microsomes. [14C]Cholesterol was added …
Number of citations: 144 febs.onlinelibrary.wiley.com
G Constantopoulos, TT Tchen - Biochemical and Biophysical Research …, 1961 - Elsevier
20-a-Hydroxycholesterol was first reported by Solomon et al. (1956) to be an intermediate in the conversion of cholesterol to the adrenal steroids. Recently, Shimizu et al. (1960) have …
Number of citations: 37 www.sciencedirect.com
JL Duncan, L Buckingham - Infection and Immunity, 1978 - Am Soc Microbiol
… This basic observation has been confirmed repeatedly with both 20-a-hydroxycholesterol and 25-hydroxycholesterol, and the degree of protection is even greater under optimum …
Number of citations: 9 journals.asm.org
L Björkhem-Bergman, T Bäckström, H Nylén… - Drug metabolism and …, 2014 - Elsevier
… In Figure 2 the values of the quinine MR and 4¢-hydroxycholesterol ratio can be followed through the study period from baseline, after 2 weeks of rifampicin treatment and 2 weeks after …
Number of citations: 27 www.sciencedirect.com
RE Marker, E Rohrmann - Journal of the American Chemical …, 1939 - ACS Publications
… In the present paper we are also reporting the incidental preparation of 3-acetyl-4-hydroxycholesterol which was prepared by the oxidation of cholesteryl acetate with selenium dioxide.4…
Number of citations: 6 pubs.acs.org
O Wintersteiner, WL Ruigh - Journal of the American Chemical …, 1942 - ACS Publications
It has been shown recently that 7 (a)-and 7 (d)-hydroxycholesterol as well as the corresponding ketone, 7-ketocholesterol, are formed from cho-lesterol by autoxidation in aqueous …
Number of citations: 25 pubs.acs.org
O Wintersteiner, WL Ruigh - Journal of the American Chemical …, 1942 - ACS Publications
In an attempt to secure free 7 (a)-hydroxy-cholesterol by treatment of 7 (a)-benzoxycho-lesteryl benzoate with a methanolic solution of sodium methylate at room temperature we found …
Number of citations: 10 pubs.acs.org
U Schonfelder, S Zellmer, J Lasch - Journal of Liposome Research, 1999 - Taylor & Francis
The human stratum corneum is exposed permanently to solar ultraviolet light. UV radiation is able to induce lipid peroxidation. In the presented study, liposomes prepared from human …
Number of citations: 4 www.tandfonline.com

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